N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine
Description
N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine is a cyclopropanamine derivative featuring a benzyl group substituted with a methyl group at the para-position and a thiophen-3-yl moiety at the ortho-position.
Properties
Molecular Formula |
C15H17NS |
|---|---|
Molecular Weight |
243.4 g/mol |
IUPAC Name |
N-[(4-methyl-2-thiophen-3-ylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C15H17NS/c1-11-2-3-12(9-16-14-4-5-14)15(8-11)13-6-7-17-10-13/h2-3,6-8,10,14,16H,4-5,9H2,1H3 |
InChI Key |
IDCYZQDFXWQJIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2CC2)C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine typically involves the formation of the thiophene-substituted phenyl ring followed by the attachment of the cyclopropanamine group. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide and basic conditions for the condensation of thioglycolic acid derivatives with α,β-acetylenic esters .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. Catalysts such as cuprous iodide and ligands like bis(diphenylphosphino)ferrocene are used to facilitate the amidation and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine or chlorinating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated thiophene derivatives .
Scientific Research Applications
N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropanamine group can form hydrogen bonds and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Variations
The table below highlights key differences in molecular structure, substituents, and biological activity among the target compound and analogous molecules:
Key Findings
Thiophen-3-yl Substitution: The presence of thiophen-3-yl in the target compound and 5b () suggests enhanced π-π stacking interactions, which may improve binding to hydrophobic biological targets. In 5b, this group contributes to antibacterial efficacy against Gram-positive pathogens.
Cyclopropane Ring :
- Cyclopropanamine derivatives, such as the target compound and N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine (), leverage the ring’s strain to enforce conformational rigidity. This property is critical in drug design for optimizing target engagement.
Safety and Stability: N-[(2-Nitrophenyl)methyl]cyclopropanamine () is classified as low hazard under standard handling conditions, with stability noted in recommended storage environments. However, combustion may release toxic gases (e.g., CO, NOₓ), a common risk among nitroaromatics. Thiophene-containing compounds like 5b () and the target compound may exhibit distinct toxicity profiles due to sulfur-based metabolites, though specific data are absent.
Synthetic Methodologies :
- Reductive amination (e.g., sodium triacetoxyborohydride-mediated reactions in ) is a plausible route for synthesizing the target compound, analogous to cyclopropanamine derivatives in .
- Thiophen-3-yl incorporation in 5b () involves coupling chloroethyl intermediates with thiophene derivatives, a strategy adaptable to the target compound’s synthesis.
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